2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine
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Overview
Description
2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and an indole moiety attached to an ethanamine chain. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution on the Phenyl Ring: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions. Chlorination and fluorination can be achieved using reagents such as chlorine gas and fluorine gas or their respective compounds.
Coupling Reaction: The final step involves coupling the indole moiety with the substituted phenyl ring via a suitable linker, such as an ethanamine chain. This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted phenyl-indole derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to a cascade of biochemical events.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in critical metabolic pathways.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine: Lacks the fluoro substituent.
2-(2-fluorophenyl)-2-(1H-indol-3-yl)ethanamine: Lacks the chloro substituent.
2-(2-chloro-6-methylphenyl)-2-(1H-indol-3-yl)ethanamine: Contains a methyl group instead of a fluoro group.
Uniqueness
2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2/c17-13-5-3-6-14(18)16(13)11(8-19)12-9-20-15-7-2-1-4-10(12)15/h1-7,9,11,20H,8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWRUNBSHPPKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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